![molecular formula C14H9N3O5S2 B2760639 N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-5-nitrothiophene-2-carboxamide CAS No. 892856-62-1](/img/structure/B2760639.png)

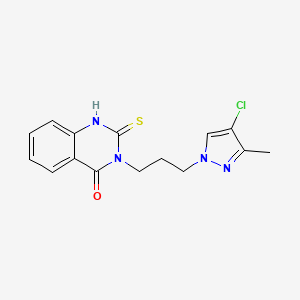

N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-5-nitrothiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antiproliferative and Antioxidative Potential

Experimental and Computational Study of Antiproliferative and Antioxidative Activities

A study on benzimidazole/benzothiazole-2-carboxamides, including compounds similar to the one , revealed promising antiproliferative activity against human cancer cell lines and significant antioxidative capacity. The antioxidative activity was validated using free radical scavenging and ferric reducing antioxidant power assays. One compound exhibited superior antioxidative performance compared to the reference antioxidant butylated hydroxytoluene (BHT), suggesting potential therapeutic applications as an efficient antioxidant in tumor cells (Cindrić et al., 2019).

Synthesis and Biological Evaluation

Synthesis of Benzothiazole Derivatives as Antitumor Agents

Another research effort led to the design and synthesis of benzothiazole derivatives, aimed at achieving potent antitumor activity. The study highlighted the synthesis of derivatives with improved in vivo inhibitory effects on tumor growth, underscoring the potential of benzothiazole compounds in cancer therapy (Yoshida et al., 2005).

Innovative Synthesis Methods

Microwave-assisted Synthesis of Heterocyclic Molecules

A method involving microwave irradiation facilitated the rapid synthesis of various heterocyclic compounds from aromatic heterocyclic nitriles. This catalyst-free and solvent-free approach yielded heterocyclic compounds, including benzothiazoles, in quantitative yields, demonstrating an efficient method for synthesizing complex structures in less time (Sondhi et al., 2012).

Photo-Physical Characteristics

Study on Fluorescent Derivatives

Research into 2-substituted benzimidazole, benzoxazole, and benzothiazole fluorescent derivatives revealed their promising photo-physical properties. These compounds exhibited excited-state intra-molecular proton transfer pathways, characterized by single absorption and dual emission, indicating their potential use in fluorescent probes and other optical applications (Padalkar et al., 2011).

Mécanisme D'action

Target of Action

The primary target of CCG-310322 is the myocardin-related transcription factor A (MRTF-A/MAL/MKL1) . MRTF-A plays a vital role in the epithelial–mesenchymal transition (EMT), a process closely associated with cancer and tissue fibrosis .

Mode of Action

CCG-310322 acts as an inhibitor of Rho signaling . In various cells treated with CCG-310322, the nuclear accumulation of MRTF-A is inhibited . This inhibition disrupts the normal function of MRTF-A, thereby affecting the EMT process.

Result of Action

The inhibition of MRTF-A nuclear accumulation by CCG-310322 disrupts the EMT process . This disruption can potentially prevent the progression of diseases associated with EMT, such as cancer and tissue fibrosis.

Propriétés

IUPAC Name |

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O5S2/c18-13(10-1-2-12(23-10)17(19)20)16-14-15-7-5-8-9(6-11(7)24-14)22-4-3-21-8/h1-2,5-6H,3-4H2,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOSVISWPNKYQRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)C4=CC=C(S4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,8-Diazaspiro[4.5]decan-8-yl)acetonitrile;dihydrochloride](/img/structure/B2760557.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2760559.png)

![1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3,3-diphenylpropan-1-one](/img/structure/B2760560.png)

![7-(tert-butyl)-3-heptyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2760561.png)

![1-ethyl-7-methyl-3-(4-{4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}piperidine-1-carbonyl)-1,4-dihydro-1,8-naphthyridin-4-one](/img/structure/B2760562.png)

![5-chloro-N-[4-(4-methylphenoxy)butyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2760563.png)

![3-({4-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol](/img/structure/B2760571.png)

![4-Carbamoyl-2-[2-(trifluoromethyl)benzenesulfonamido]butanoic acid](/img/structure/B2760573.png)